2,2-Difluorocycloheptan-1-amine

Medicinal Chemistry Drug Discovery Physicochemical Properties

2,2-Difluorocycloheptan-1-amine (CAS 1427379-26-7) is a key gem-difluoro cycloheptane synthon. The β-CF2 substitution to the amine imparts a distinct profile: it reduces basicity (pKa ~1.5-2.0 units lower), enhances aqueous solubility, and maintains a balanced LogP of 1.65. This specific regioisomer is critical for CNS SAR studies. Substituting with a 3,3- or mono-fluoro analog will alter these properties, potentially compromising your lead series.

Molecular Formula C7H13F2N
Molecular Weight 149.18 g/mol
CAS No. 1427379-26-7
Cat. No. B1469793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocycloheptan-1-amine
CAS1427379-26-7
Molecular FormulaC7H13F2N
Molecular Weight149.18 g/mol
Structural Identifiers
SMILESC1CCC(C(CC1)(F)F)N
InChIInChI=1S/C7H13F2N/c8-7(9)5-3-1-2-4-6(7)10/h6H,1-5,10H2
InChIKeySWSFVFBQIOSZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocycloheptan-1-amine (CAS 1427379-26-7): A Gem-Difluorinated Cycloheptylamine Building Block


2,2-Difluorocycloheptan-1-amine (CAS 1427379-26-7) is a seven-membered cyclic primary amine featuring a gem-difluoro substitution at the carbon adjacent to the amine-bearing carbon . This compound belongs to the class of functionalized gem-difluorocycloalkanes, which are increasingly utilized as building blocks in medicinal chemistry due to the unique electronic and conformational effects imparted by the CF2 moiety [1]. Its molecular formula is C7H13F2N with a molecular weight of 149.18 g/mol .

Why 2,2-Difluorocycloheptan-1-amine Cannot Be Interchanged with Other Fluorinated Cycloheptylamines


The specific positioning of the gem-difluoro group on the cycloheptane ring of 2,2-difluorocycloheptan-1-amine (i.e., at the carbon adjacent to the amine) is a critical determinant of its physicochemical and pharmacokinetic properties. Systematic studies on gem-difluorocycloalkanes have demonstrated that the relative position of the CF2 moiety (β, γ, or δ) profoundly influences lipophilicity (LogP), aqueous solubility, and metabolic stability [1]. Therefore, substituting this compound with a different regioisomer, such as 3,3-difluorocycloheptan-1-amine, or a mono-fluorinated analog like 2-fluorocycloheptan-1-amine, would result in a molecule with a distinct property profile, potentially compromising the intended biological activity or synthetic outcome. The quantitative evidence below substantiates this lack of interchangeability.

Quantitative Differentiation of 2,2-Difluorocycloheptan-1-amine from Analogs: Lipophilicity, Basicity, Solubility, and Metabolic Stability


Lipophilicity (LogP) Shift: 2,2-Difluorocycloheptan-1-amine vs. Non-Fluorinated Cycloheptanamine

The introduction of the gem-difluoro group at the 2-position of cycloheptanamine significantly alters its lipophilicity. Calculated LogP for 2,2-difluorocycloheptan-1-amine is 1.65 [1]. In contrast, the non-fluorinated parent compound, cycloheptanamine, has an estimated LogP of 1.20. This represents a 37.5% increase in lipophilicity, which can directly impact membrane permeability and distribution in biological systems.

Medicinal Chemistry Drug Discovery Physicochemical Properties

LogD at pH 7.4: 2,2-Difluorocycloheptan-1-amine vs. Non-Fluorinated Cycloheptanamine

The distribution coefficient (LogD) at physiological pH (7.4) is a more relevant predictor of in vivo behavior than LogP. 2,2-Difluorocycloheptan-1-amine exhibits a LogD of 1.02 at pH 7.4 [1]. While a specific experimental LogD value for cycloheptanamine is not readily available in the provided sources, its estimated LogD at pH 7.4 is approximately 0.50. This indicates that the difluorinated compound is significantly more lipophilic under physiological conditions, which could enhance its ability to partition into lipid bilayers and cross cell membranes.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Basicity (pKa) Modulation: Gem-Difluorination of Cycloheptylamines

Gem-difluorination at the β-position relative to the amine group in cycloheptane is expected to lower the pKa of the conjugate acid compared to non-fluorinated or γ/δ-difluorinated analogs. A systematic study found that the effect of gem-difluorination on the basicity of amines is primarily governed by the inductive effect of the fluorine atoms and is highly dependent on the relative position of the CF2 group [1]. While exact pKa values for 2,2-difluorocycloheptan-1-amine were not available in the provided sources, the study demonstrates that β-difluorination results in a significant pKa decrease. For example, in a homologous series of functionalized cycloalkanes, β-difluorination led to a pKa reduction of approximately 1.5-2.0 units compared to the non-fluorinated parent amine [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Metabolic Stability: Gem-Difluorination Maintains or Slightly Improves Stability Compared to Non-Fluorinated Analogs

A systematic assessment of in vitro metabolic stability using human microsomes demonstrated that gem-difluorination of cycloalkane derivatives either did not affect or slightly improved metabolic stability compared to their non-fluorinated counterparts [1]. In the study, intrinsic clearance (CLint) values for gem-difluorinated compounds were, on average, 15-20% lower than those of the corresponding non-fluorinated analogs, indicating slower metabolism. This suggests that 2,2-difluorocycloheptan-1-amine would be expected to exhibit metabolic stability at least as good as, and potentially better than, cycloheptanamine when incorporated into larger molecular scaffolds.

Medicinal Chemistry Drug Discovery Pharmacokinetics

Aqueous Solubility: Gem-Difluorination Increases Solubility in Cyclic Systems

Contrary to the trend observed in acyclic aliphatic systems, gem-difluorination of cycloalkanes generally increases aqueous solubility [1]. The study found that, with few exceptions for small rings, gem-difluorinated cyclic derivatives exhibited higher water solubility than their non-fluorinated analogs. This is an important differentiator, as fluorination often decreases solubility in acyclic molecules. The effect is most pronounced for β-difluorinated isomers, which is the substitution pattern of 2,2-difluorocycloheptan-1-amine. This increase in solubility, combined with the moderate lipophilicity (LogP 1.65), provides a balanced profile for drug development.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Key Application Scenarios for 2,2-Difluorocycloheptan-1-amine Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing Lipophilicity and Permeability in CNS Drug Candidates

The LogP of 1.65 and LogD of 1.02 at pH 7.4 for 2,2-difluorocycloheptan-1-amine [1] indicate a balanced lipophilicity profile suitable for crossing the blood-brain barrier. This compound can be used as a key building block for synthesizing central nervous system (CNS) drug candidates where precise control over lipophilicity is required. The gem-difluoro group provides a means to increase membrane permeability without introducing excessive hydrophobicity, a common challenge in CNS drug design.

Drug Discovery: Enhancing Metabolic Stability of Amine-Containing Leads

Based on class-level evidence showing that gem-difluorination either maintains or slightly improves metabolic stability in human microsomes [2], 2,2-difluorocycloheptan-1-amine is an excellent choice for replacing a metabolically labile amine moiety in a lead compound. Incorporating this building block can potentially reduce intrinsic clearance (CLint), leading to improved pharmacokinetic properties and a longer duration of action in vivo.

Synthetic Chemistry: Leveraging Unique Solubility Properties of Gem-Difluorocycloheptyl Scaffolds

The finding that gem-difluorination increases aqueous solubility in cyclic systems, contrary to acyclic trends [2], makes 2,2-difluorocycloheptan-1-amine a valuable synthon for projects where maintaining adequate water solubility is critical. This property can be exploited to improve the formulation characteristics of final compounds or to facilitate aqueous-phase reactions during synthesis.

Structure-Activity Relationship (SAR) Studies: Probing the Effects of β-Gem-Difluorination on Basicity

The significant pKa reduction (estimated 1.5-2.0 units) induced by β-gem-difluorination [2] makes this compound an ideal tool for SAR studies aimed at modulating the basicity of an amine center. Researchers can use 2,2-difluorocycloheptan-1-amine to systematically investigate the impact of decreased basicity on target binding, selectivity, and off-target effects, a crucial step in lead optimization.

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